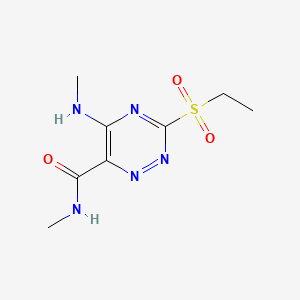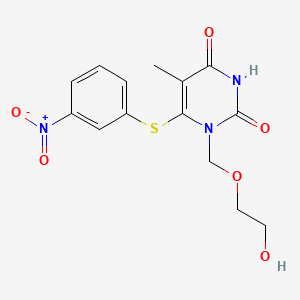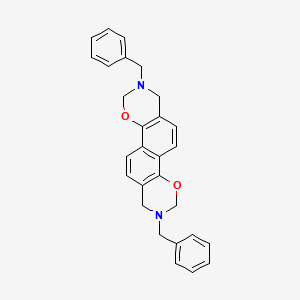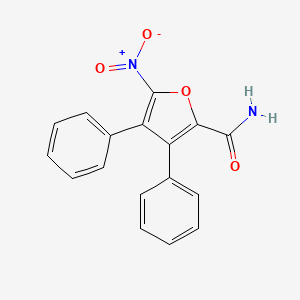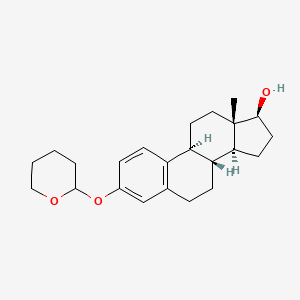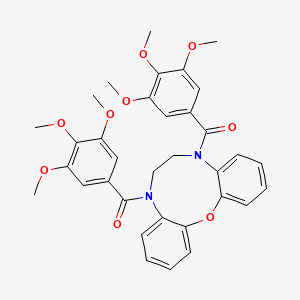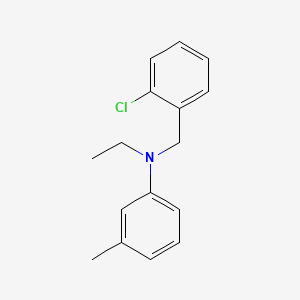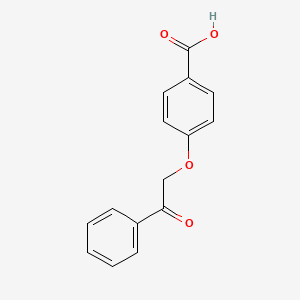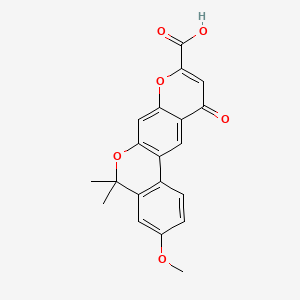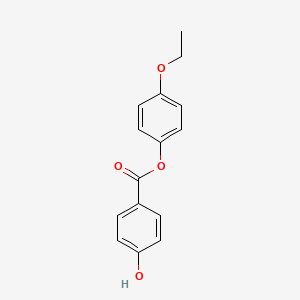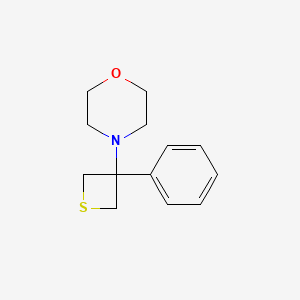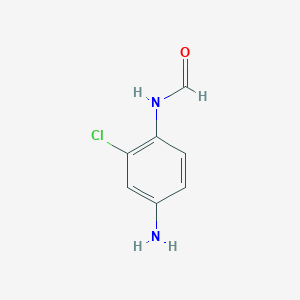![molecular formula C23H28N2O5S B15194635 1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid CAS No. 96122-40-6](/img/structure/B15194635.png)
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid is a complex organic compound with significant applications in various fields, including chemistry and medicine. This compound is known for its unique structure, which includes a benzothiepin ring system and a piperazine moiety, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiepin ring system.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiepin intermediate reacts with a piperazine derivative.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced at specific positions on the benzothiepin or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: It may inhibit certain enzymes, affecting metabolic pathways and leading to desired biological outcomes.
Modulate Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine can be compared with other similar compounds, such as:
- 6,11-dihydrobenzocbenzothiepin-11-amine : Shares a similar benzothiepin ring system but lacks the piperazine and methoxyethyl groups.
- 4-(2-methoxyethyl)piperazine : Contains the piperazine and methoxyethyl groups but lacks the benzothiepin ring system.
The uniqueness of 1-(6,11-dihydrobenzocbenzothiepin-11-yl)-4-(2-methoxyethyl)piperazine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
96122-40-6 |
|---|---|
Molecular Formula |
C23H28N2O5S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-methoxyethyl)piperazine;oxalic acid |
InChI |
InChI=1S/C21H26N2OS.C2H2O4/c1-24-15-14-22-10-12-23(13-11-22)21-18-7-3-2-6-17(18)16-25-20-9-5-4-8-19(20)21;3-1(4)2(5)6/h2-9,21H,10-16H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
QQWAMKFHPXKNDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C2C3=CC=CC=C3CSC4=CC=CC=C24.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
